N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide” is a complex organic molecule. It contains a benzamide moiety (a benzene ring attached to a carboxamide group), which is a common feature in many pharmaceuticals and biologically active compounds . The molecule also has a hydroxyamino group and an oxohexyl group, which could potentially participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. These techniques can provide detailed information about the arrangement of atoms within the molecule and their chemical environments .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the hydroxyamino group could participate in redox reactions, and the benzamide moiety could undergo nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These properties could include solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Pancreatic Neuroendocrine Tumor Cells
LMK-235, a selective class IIA HDAC inhibitor, has been studied for its effects on pancreatic neuroendocrine tumor (pNET) cells . The study found that LMK-235 had significant effects on cell viability, indicating its potential as a therapeutic approach in pNET .
Breast Cancer in Very Young Women
Research has shown that LMK-235 could be a potential treatment in breast cancer affecting very young women (BCVY) . The study found that BCVY cell lines showed greatly reduced progression when treated with LMK-235 . Moreover, overexpression of HDAC5 in BCVY, which correlates with lower survival rates, suggests that LMK-235 could be a potential treatment .
Breast Cancer
In general, LMK-235 has also been studied for its potential as a treatment for breast cancer . The HDAC5 inhibitor LMK-235 inhibited cell growth and induced apoptosis in breast cancer cells . The study also suggested that the combination of LMK-235 and bortezomib presents a novel therapeutic approach for breast cancer .
Mécanisme D'action
Target of Action
LMK-235 selectively inhibits class IIA histone deacetylases (HDACs), specifically HDAC4 and HDAC5 . These HDACs play a crucial role in epigenetic mechanisms, impacting gene expression and cellular processes.
Mode of Action
LMK-235 interferes with HDAC5 functionality, affecting downstream pathways. Specifically:
- ERK-1/2 Pathway : LMK-235 inhibits HDAC5, disrupting this pathway. ERK-1/2 is crucial for cancer stem cell differentiation .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[6-(hydroxyamino)-6-oxohexoxy]-3,5-dimethylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-11-8-12(2)10-13(9-11)15(19)17-21-7-5-3-4-6-14(18)16-20/h8-10,20H,3-7H2,1-2H3,(H,16,18)(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYZCEONIWEUAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NOCCCCCC(=O)NO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1418033-25-6 |
Source
|
Record name | N-((6 (hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.